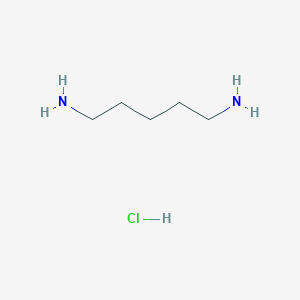

1,5-Diaminopentane dihydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

1476-39-7 |

|---|---|

Fórmula molecular |

C5H15ClN2 |

Peso molecular |

138.64 g/mol |

Nombre IUPAC |

pentane-1,5-diamine;hydrochloride |

InChI |

InChI=1S/C5H14N2.ClH/c6-4-2-1-3-5-7;/h1-7H2;1H |

Clave InChI |

RLNAIWYXIAJDTN-UHFFFAOYSA-N |

SMILES canónico |

C(CCN)CCN.Cl |

Otros números CAS |

1476-39-7 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

The Cellular Functions of Cadaverine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadaverine (B124047), or 1,5-pentanediamine, is a biogenic diamine produced by the decarboxylation of the amino acid lysine (B10760008).[1] While notoriously associated with the putrefaction of animal tissues, cadaverine is also synthesized in small quantities by mammalian cells and plays multifaceted roles in various biological processes.[2] Its functions range from involvement in polyamine metabolism and stress responses to acting as a signaling molecule.[3][4] In research and development, cadaverine dihydrochloride (B599025) is the stable, water-soluble salt form commonly used for in vitro and in vivo studies.

This technical guide provides an in-depth exploration of the core functions of cadaverine in a cellular context. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support professionals in the fields of life sciences and drug development.

Core Functions and Mechanisms in Cells

Cadaverine's cellular functions are diverse, stemming from its cationic nature at physiological pH, which allows it to interact with negatively charged macromolecules like nucleic acids and proteins.[5] Its roles are concentration-dependent, spanning from essential physiological regulation to cytotoxicity at high levels.[6][7]

1. Polyamine Metabolism and Regulation: Cadaverine is structurally similar to putrescine and is considered a polyamine.[8] Polyamines are crucial for numerous cellular processes, including cell growth, differentiation, and proliferation.[9] In bacteria and plants, cadaverine is synthesized from L-lysine by the enzyme lysine decarboxylase (LDC).[3][10] While the LDC gene has not been identified in mammalian cells, cadaverine is present, suggesting alternative synthesis pathways, potentially involving ornithine decarboxylase (ODC1) under specific conditions.[3] Once synthesized, cadaverine can be a precursor for higher-order polyamines like aminopropylcadaverine.

2. Cytotoxicity and Cell Death: At high concentrations, cadaverine exhibits dose-dependent cytotoxic effects.[6] Studies on the human intestinal cell line HT29 have shown that cadaverine induces cell death primarily through necrosis, not apoptosis.[7][11] The proposed mechanism involves its polycationic nature, which allows it to interact with anionic phospholipids, leading to cell membrane destabilization and lysis.[7] This is evidenced by the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from treated cells.[6][7]

3. Cell Signaling via Trace Amine-Associated Receptors (TAARs): Cadaverine acts as a signaling molecule by activating specific G-protein-coupled receptors (GPCRs), namely the Trace Amine-Associated Receptors (TAARs).[12] In humans, computational studies have identified TAAR6 and TAAR8 as sensors for cadaverine.[12] In other vertebrates, like zebrafish, TAAR13c has been confirmed as a high-affinity olfactory receptor for cadaverine, mediating innate avoidance behavior.[13] The canonical signaling pathway for these receptors involves the activation of Gαolf, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[12]

4. Bacterial Stress Response: In bacteria such as Escherichia coli, cadaverine is a key component of the acid stress response.[4] The Cad system, consisting of the cadC and cadBA operons, is induced by low external pH and the presence of lysine.[14] This system facilitates the decarboxylation of lysine to cadaverine, a process that consumes an intracellular proton. The resulting cadaverine is then exported from the cell, contributing to the maintenance of pH homeostasis and enhancing cell survival in acidic environments.[4][14]

Quantitative Data Summary

The cytotoxic effects of cadaverine have been quantitatively assessed in various cell lines. The following table summarizes key toxicological parameters for cadaverine in the HT29 human colorectal adenocarcinoma cell line after 24 hours of exposure.

| Parameter | Cell Line | Value (mM) | Description | Reference |

| IC₅₀ (Half-maximal inhibitory concentration) | HT29 | 40.72 ± 1.98 | The concentration at which cadaverine inhibits 50% of cell viability. | [6] |

| NOAEL (No-observed-adverse-effect level) | HT29 | < 0.63 | The highest concentration at which no adverse effect on cell viability is observed. | [6] |

| LOAEL (Lowest-observed-adverse-effect level) | HT29 | 5 | The lowest concentration at which an adverse effect on cell viability is observed. | [7] |

Signaling Pathways and Workflows

Visualizing the molecular pathways involving cadaverine is essential for understanding its mechanism of action. The following diagrams, generated using the DOT language, illustrate key processes.

Diagram 1: Cadaverine Biosynthesis and Catabolism

Caption: Overview of cadaverine synthesis from lysine and its subsequent oxidative degradation.

Diagram 2: TAAR-Mediated Signaling Cascade

Caption: Activation of a TAAR by cadaverine leading to an increase in intracellular cAMP.

Diagram 3: Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining cadaverine-induced cytotoxicity via LDH release assay.

Experimental Protocols

Detailed and reproducible protocols are critical for studying the cellular effects of cadaverine. The following are methodologies for key assays.

Protocol 1: LDH Cytotoxicity Assay

This assay quantifies necrosis by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[6]

-

Reagents and Materials:

-

Target cell line (e.g., HT29)

-

Complete cell culture medium

-

Cadaverine dihydrochloride

-

96-well cell culture plates

-

Commercially available LDH cytotoxicity assay kit

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[15]

-

Prepare serial dilutions of cadaverine dihydrochloride in culture medium.

-

Remove the medium from the wells and add 100 µL of the cadaverine dilutions. Include wells for:

-

Vehicle control (medium only).

-

Positive control for maximum LDH release (lysis buffer provided in the kit).[15]

-

-

Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO₂ incubator.[6]

-

After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[15]

-

Prepare the LDH reaction mixture according to the kit manufacturer's protocol and add it to each well containing the supernatant.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at the wavelength specified by the kit (e.g., 490-520 nm) using a microplate reader.[15]

-

Calculate the percentage of cytotoxicity relative to the positive control.

-

Protocol 2: Apoptosis Assay (Annexin V & Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] It is used to confirm that cytotoxicity from cadaverine is not primarily due to apoptosis.[7][11]

-

Reagents and Materials:

-

Target cell line

-

Cadaverine dihydrochloride

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the desired concentrations of cadaverine for the specified duration.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[16]

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol (typically 5 µL of each).[15]

-

Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.[15]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the stained cells by flow cytometry within one hour.[15] Differentiate cell populations:

-

Viable: Annexin V-negative, PI-negative.

-

Early Apoptotic: Annexin V-positive, PI-negative.

-

Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

-

Necrotic (primary): Annexin V-negative, PI-positive (may be observed).

-

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[15]

-

Reagents and Materials:

-

Target cell line

-

Cadaverine dihydrochloride

-

Cold PBS

-

Cold 70% ethanol (B145695)

-

PI staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with cadaverine for the desired time.

-

Harvest the cells and wash once with cold PBS.

-

Fix the cells by resuspending the pellet and adding cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes or at -20°C overnight.[15]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[15]

-

Incubate at room temperature for 15-30 minutes in the dark.[15]

-

Analyze the samples using a flow cytometer. The DNA content, proportional to the PI fluorescence intensity, will be used to generate a histogram for cell cycle phase analysis.

-

Conclusion

Cadaverine dihydrochloride is a versatile molecule with significant, often paradoxical, functions in cellular biology. While it is a product of decomposition and is cytotoxic at high concentrations through necrotic mechanisms, it also plays vital roles in polyamine metabolism, stress tolerance, and cell signaling. Its function as a ligand for trace amine-associated receptors highlights its importance in chemosensory pathways and intercellular communication. For researchers and drug development professionals, understanding these diverse roles is crucial for interpreting experimental results and exploring new therapeutic avenues, particularly in fields related to metabolic disorders, oncology, and microbiology. The protocols and pathways detailed in this guide provide a foundational framework for the continued investigation of this intriguing biogenic amine.

References

- 1. Cadaverine | C5H14N2 | CID 273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 462-94-2: Cadaverine | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Advances in Cadaverine Bacterial Production and Its Applications [engineering.org.cn]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The biogenic amines putrescine and cadaverine show in vitro cytotoxicity at concentrations that can be found in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Cadaverine’s Functional Role in Plant Development and Environmental Response [frontiersin.org]

- 11. The biogenic amines putrescine and cadaverine show in vitro cytotoxicity at concentrations that can be found in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identifying human diamine sensors for death related putrescine and cadaverine molecules | PLOS Computational Biology [journals.plos.org]

- 13. High-affinity olfactory receptor for the death-associated odor cadaverine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. benchchem.com [benchchem.com]

- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

synthesis of 1,5-Diaminopentane dihydrochloride from lysine

An In-depth Technical Guide to the Synthesis of 1,5-Diaminopentane Dihydrochloride (B599025) from Lysine (B10760008)

Abstract

1,5-Diaminopentane, commonly known as cadaverine (B124047), is a crucial platform chemical and a monomer for the production of bio-based polyamides like Polyamide 510.[1] The biotechnological production of cadaverine via the enzymatic decarboxylation of L-lysine presents a sustainable alternative to traditional chemical synthesis routes. This guide provides a comprehensive overview of the synthesis of 1,5-diaminopentane dihydrochloride from L-lysine, focusing on whole-cell biocatalysis using engineered Escherichia coli. It details the enzymatic pathway, experimental protocols, and quantitative data, offering a technical resource for researchers and professionals in biotechnology and drug development.

Introduction

Cadaverine (1,5-diaminopentane) is a five-carbon diamine with significant industrial applications, particularly as a building block for polymers.[2] The bio-based production from renewable resources is of increasing interest. The most established and efficient biological route is the decarboxylation of L-lysine, an amino acid readily available through industrial fermentation.[3] This reaction is catalyzed by the enzyme lysine decarboxylase (LDC), which is found in various microorganisms.[4] Engineered strains of E. coli or Corynebacterium glutamicum are often employed to overexpress potent LDC enzymes, creating efficient whole-cell biocatalysts for the conversion.[1][2] This document outlines the process, from the cultivation of the biocatalyst to the final purification of 1,5-diaminopentane as its dihydrochloride salt, which enhances stability and water solubility.[5]

Enzymatic Synthesis Pathway

The core of the synthesis is the single-step enzymatic conversion of L-lysine to cadaverine. This reaction is catalyzed by Lysine Decarboxylase (LDC, EC 4.1.1.18), a pyridoxal-5'-phosphate (PLP) dependent enzyme.[6] The enzyme removes the carboxyl group from L-lysine, releasing carbon dioxide and yielding cadaverine.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Bio-based production of the platform chemical 1,5-diaminopentane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CAS 1476-39-7: this compound [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

The Dichotomous Role of Cadaverine in Cellular Growth: A Technical Guide for Researchers

Abstract

Cadaverine (B124047), a diamine historically associated with putrefaction, is emerging as a significant modulator of cellular processes, with a complex and often contradictory role in cellular growth. This technical guide provides an in-depth analysis of the biological functions of cadaverine, with a specific focus on its impact on cell proliferation, signaling, and its potential as a therapeutic target and biomarker. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a comprehensive understanding for researchers in cellular biology and drug development.

Introduction

Cadaverine, or 1,5-diaminopentane, is a biogenic amine produced through the decarboxylation of the amino acid lysine (B10760008).[1][2] While its name evokes images of decomposition, cadaverine is endogenously produced in small amounts in living organisms and plays a role in various physiological processes.[3][4] Its functions are diverse, ranging from mediating acid stress in bacteria to contributing to growth and development in plants.[5][6][7] In the context of mammalian cellular biology, recent evidence suggests a nuanced role for cadaverine, particularly in the realm of cancer, where it can exhibit both pro- and anti-proliferative effects depending on the context. This guide will explore the biosynthesis of cadaverine, its transport, and its multifaceted influence on cellular growth, with a particular emphasis on its implications for cancer research and therapeutics.

Biosynthesis and Metabolism of Cadaverine

The primary route of cadaverine biosynthesis is the decarboxylation of lysine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[8] In bacteria, two forms of this enzyme exist: a constitutive LdcC and an inducible CadA, which is activated under acidic conditions.[9] While human cells also express LDC, a significant portion of circulating cadaverine can be attributed to the metabolic activity of the gut microbiome.[3]

Cadaverine Biosynthesis Pathway

The synthesis of cadaverine is a single-step enzymatic reaction.

Cellular Transport of Cadaverine

The mechanisms governing cadaverine transport across mammalian cell membranes are not fully elucidated but are believed to be part of the broader polyamine transport system. This system is crucial for maintaining intracellular polyamine homeostasis. While specific transporters for cadaverine have not been definitively identified in mammalian cells, studies on other polyamines like putrescine and spermidine (B129725) suggest the involvement of both solute carrier (SLC) transporters and endocytic pathways.[10][11]

The Role of Cadaverine in Cellular Growth and Cancer

Cadaverine's influence on cellular growth is context-dependent, with recent studies highlighting its potential anti-cancer properties.

Effects on Cancer Cell Proliferation, Migration, and Invasion

A pivotal study on breast cancer has demonstrated that cadaverine, at physiological serum concentrations (100–800 nM), can reduce the aggressiveness of breast cancer cells.[12][13] Treatment with cadaverine was shown to inhibit cellular movement and invasion, and revert the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[12][13]

| Cell Line | Assay | Cadaverine Concentration | Observed Effect | Reference |

| 4T1 (murine breast cancer) | Sulforhodamine B (SRB) Assay | 100-800 nM | Slowed proliferation (not statistically significant) | |

| MDA-MB-231 (human breast cancer) | Sulforhodamine B (SRB) Assay | 100-800 nM | Slowed proliferation (not statistically significant) | |

| SKBR-3 (human breast cancer) | Sulforhodamine B (SRB) Assay | 100-800 nM | Slowed proliferation (not statistically significant) | |

| 4T1 | Colony Forming Assay | 100-800 nM | Reduced colony formation (not statistically significant) | |

| 4T1 | Wound Healing (Scratch) Assay | 100-800 nM | Slower migration to open areas | [3] |

| 4T1 | Boyden Chamber Transmigration | 100-800 nM | Reduced transmigration | [3] |

| 4T1, MDA-MB-231, SKBR-3 | Western Blot | 100-800 nM | Suppressed MMP9 expression | [3] |

Table 1: Quantitative Effects of Cadaverine on Breast Cancer Cells

In vivo studies using a 4T1 mouse model of breast cancer showed that oral administration of cadaverine (500 nmol/kg) led to a decrease in the number and mass of metastases and reduced the invasivity of primary tumors.[12][14]

Signaling Pathways Mediating Cadaverine's Effects

The anti-proliferative and anti-invasive effects of cadaverine in breast cancer cells are mediated, at least in part, through Trace Amine-Associated Receptors (TAARs), specifically TAAR1, TAAR8, and TAAR9.[3] TAARs are G protein-coupled receptors (GPCRs). TAAR1, the best-characterized member, is known to couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[9][15] This triggers a signaling cascade involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which can phosphorylate downstream targets such as the transcription factor CREB and the MAP kinase ERK.[16][17] Silencing of TAAR1, TAAR8, and TAAR9 in breast cancer cells has been shown to prevent the anti-EMT effects of cadaverine.[3]

Cadaverine and Apoptosis

The role of cadaverine in apoptosis is not yet fully resolved. In breast cancer cell lines, treatment with cadaverine did not lead to an increase in the apoptotic fraction.[18] Conversely, a study on intestinal cells indicated that at high concentrations, cadaverine induces necrosis rather than apoptosis.[16][19] This suggests that the cytotoxic effects of cadaverine may be cell-type and concentration-dependent.

Cadaverine as a Cancer Biomarker

Elevated levels of cadaverine have been identified as a potential biomarker for lung cancer. In a study on rats with induced squamous cell carcinoma of the lung (SCCL), plasma levels of cadaverine were found to increase with the progression of the cancer.[20][21][22] Following treatment with anticancer drugs, the levels of cadaverine returned to normal, suggesting its potential use in monitoring therapeutic efficacy.[21]

| Group | Plasma Cadaverine Level (ng/mL) |

| Healthy Control | ~10 |

| SCCL (28 days) | ~25 |

| SCCL (70 days) | ~40 |

| SCCL (98 days) | ~55 |

| Treated (28 days) | ~15 |

| Treated (56 days) | ~10 |

Table 2: Plasma Cadaverine Levels in a Rat Model of Lung Cancer (Approximate values based on graphical data from reference[22])

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of cadaverine on cellular growth.

Sulforhodamine B (SRB) Assay for Cell Proliferation

This colorimetric assay measures cell density based on the measurement of cellular protein content.[21][22][23]

Materials:

-

Adherent cancer cell line

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density that allows for exponential growth over the treatment period and incubate for 24 hours.

-

Treat cells with various concentrations of cadaverine and a vehicle control.

-

Incubate for the desired period (e.g., 48 hours).

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Wash the plates four times with 1% acetic acid to remove excess TCA.

-

Air dry the plates completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye.

-

Air dry the plates completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study directional cell migration in vitro.[12][13][24][25]

Materials:

-

Confluent cell monolayer in a 6-well or 12-well plate

-

Sterile 200 µL pipette tip

-

Phosphate-buffered saline (PBS)

-

Culture medium with and without cadaverine

-

Microscope with a camera

Procedure:

-

Grow cells to a confluent monolayer.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentration of cadaverine or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).

-

Measure the width of the scratch at different points and calculate the rate of closure.

Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.[18][26][27][28]

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other basement membrane extract

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Crystal violet stain

Procedure:

-

Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

-

Harvest and resuspend cells in serum-free medium.

-

Seed the cells in the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells under a microscope.

References

- 1. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Cadaverine, a metabolite of the microbiome, reduces breast cancer aggressiveness through trace amino acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semen - Wikipedia [en.wikipedia.org]

- 5. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cadaverine’s Functional Role in Plant Development and Environmental Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cadaverine’s Functional Role in Plant Development and Environmental Response [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Researchers shed light on mechanisms behind TAAR1 activation | BioWorld [bioworld.com]

- 12. clyte.tech [clyte.tech]

- 13. Scratch Wound Healing Assay [bio-protocol.org]

- 14. Trace amine-associated receptors: ligands, neural circuits, and behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TAAR1 - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Trace amine associated receptor 1 signaling in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 19. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 20. artscimedia.case.edu [artscimedia.case.edu]

- 21. benchchem.com [benchchem.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. med.virginia.edu [med.virginia.edu]

- 25. Wound healing migration assay (Scratch assay) [protocols.io]

- 26. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 27. snapcyte.com [snapcyte.com]

- 28. Transwell migration and invasion assay [bio-protocol.org]

An In-depth Technical Guide to 1,5-Diaminopentane Dihydrochloride (CAS: 1476-39-7) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Diaminopentane dihydrochloride (B599025) (CAS Number 1476-39-7), a key chemical intermediate and research tool. Also known as cadaverine (B124047) dihydrochloride, this aliphatic diamine salt is integral to the synthesis of polyamines, which are crucial for cellular proliferation, differentiation, and survival. This document details its physicochemical properties, summarizes its applications in pharmaceutical development and cancer research, and provides detailed experimental protocols for its use in a laboratory setting. Furthermore, it elucidates the role of polyamines in critical signaling pathways, such as PI3K/AKT and Wnt/β-catenin, with visualizations to facilitate a deeper understanding of its mechanism of action.

Introduction

1,5-Diaminopentane dihydrochloride is the hydrochloride salt of 1,5-diaminopentane, a biogenic amine commonly known as cadaverine.[1][2][3][4] Cadaverine itself is produced via the bacterial decarboxylation of the amino acid lysine (B10760008) and is notable for its role in various biological processes.[1][2] The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it a versatile reagent for research and synthesis.[3]

In the context of drug development and biomedical research, this compound is primarily utilized as a precursor for the synthesis of polyamines like spermidine (B129725) and spermine.[3][5] These polycationic molecules are essential for normal and neoplastic cell function and replication.[6][7] Dysregulation of polyamine metabolism is a common feature in many cancers, making the polyamine pathway a rational target for therapeutic intervention.[8][9] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information for its effective application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 1476-39-7 | [4] |

| Molecular Formula | C₅H₁₆Cl₂N₂ | [4] |

| Molecular Weight | 175.10 g/mol | [4] |

| Appearance | White to slightly yellow crystalline powder | [5] |

| Melting Point | 229 - 231 °C | [5] |

| Solubility | Soluble in water. Soluble in DMSO at 5 mg/mL (28.55 mM). | [1][2][4] |

| Synonyms | Cadaverine dihydrochloride, Pentamethylenediamine dihydrochloride, 1,5-Pentanediamine dihydrochloride | [3][5] |

| Storage | Store at room temperature. For long-term storage of the powder, -20°C for up to 3 years is recommended. Stock solutions in DMSO can be stored at -80°C for up to 1 year. | [1] |

| Stability | Hygroscopic. Incompatible with strong oxidizing agents. | [3] |

Applications in Research and Drug Development

This compound serves as a critical building block and research tool in several areas:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the production of polyamines which are essential for cellular functions.[5]

-

Cancer Research: Due to the elevated requirement of cancer cells for polyamines to sustain rapid proliferation, the polyamine metabolic pathway is a significant target in oncology. This compound is used in studies investigating the effects of polyamine modulation on cancer cell growth, apoptosis, and signaling pathways.[6][8][9]

-

Polymer Chemistry: This compound is utilized in the formulation of polyurethanes and other polymers.

-

Biochemical Research: It serves as an intermediate in the preparation of various biologically active compounds and is a valuable tool for researchers exploring cellular processes like cell proliferation and differentiation.[5]

Biological Role and Signaling Pathways

Polyamines, derived from precursors like 1,5-diaminopentane, are deeply integrated into cellular signaling networks that control cell fate. Their polycationic nature allows them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing gene expression, protein synthesis, and enzyme activity.[10] Two of the most critical pathways modulated by polyamines are the PI3K/AKT and Wnt/β-catenin signaling cascades.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation.[8] Polyamines have a complex, bidirectional relationship with this pathway. Activation of PI3K/AKT signaling can lead to an increase in polyamine biosynthesis. Conversely, polyamines can also influence AKT phosphorylation. For instance, spermidine has been shown to promote cell survival even while inducing a decrease in AKT phosphorylation, suggesting it can act downstream of this kinase.[6][8] Depletion of polyamines, on the other hand, can enhance AKT phosphorylation but suppress cell survival.[8] This feedback loop highlights the intricate control mechanisms between small molecule metabolism and kinase signaling.

Caption: PI3K/AKT pathway and its interaction with polyamine synthesis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[11] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin leads to the transcription of target genes involved in proliferation. Polyamines can modulate this pathway by influencing the phosphorylation status of key components. For example, polyamines can induce the tyrosine phosphorylation of β-catenin, which can affect its interaction with other proteins in cell-cell adhesion junctions and potentially its transcriptional activity.

Caption: Wnt/β-catenin signaling pathway and the influence of polyamines.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound and the assessment of its effects in a cell culture setting.

Preparation of this compound Stock Solution for Cell Culture

This protocol describes the preparation of a sterile stock solution for supplementing cell culture media.

-

Materials:

-

This compound powder

-

Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile, 0.22 µm syringe filter

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

-

To prepare a high-concentration stock solution (e.g., 100 mM), dissolve the powder in the appropriate volume of sterile water or DMSO.[12]

-

Ensure complete dissolution by vortexing. Gentle warming may be used if necessary, but verify the compound's stability at elevated temperatures.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile tube.[12]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term use.

-

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

-

Materials:

-

96-well cell culture plates

-

10% (w/v) Trichloroacetic acid (TCA), cold

-

0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

-

1% (v/v) Acetic acid

-

10 mM Tris base solution, pH 10.5

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (or cadaverine) and a vehicle control. A typical concentration range for cadaverine in breast cancer cell lines is 100-800 nM.[1] Incubate for the desired period (e.g., 48 hours).[12]

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubating at 4°C for 1 hour.[12]

-

Wash the plates four times with 1% acetic acid to remove excess TCA and air dry.[12]

-

Stain the cells by adding 50 µL of 0.4% SRB solution to each well and incubating at room temperature for 30 minutes.[12]

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[12]

-

Solubilize the protein-bound dye by adding 100 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the desired concentrations of this compound for the appropriate duration.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[12]

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12]

-

Incubate the cells at room temperature for 15 minutes in the dark.[12]

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantification of Intracellular Polyamines by HPLC

This protocol allows for the sensitive quantification of intracellular polyamine levels.

-

Materials:

-

Perchloric acid (PCA)

-

Dansyl chloride

-

Saturated sodium carbonate

-

Acetone

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

-

Procedure:

-

Cell Lysis and Deproteinization:

-

After treatment, wash cells with ice-cold PBS and harvest.

-

Resuspend the cell pellet in a known volume of lysis buffer (e.g., 0.2 M PCA).

-

Lyse the cells by sonication or vigorous vortexing.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

-

Derivatization:

-

Transfer the supernatant to a new tube.

-

Add saturated sodium carbonate and dansyl chloride solution (in acetone) to the supernatant.

-

Incubate at 70°C for a specified time to allow for derivatization.

-

-

Extraction:

-

Add toluene to the reaction mixture and vortex to extract the dansylated polyamines.

-

Centrifuge to separate the phases and collect the upper toluene layer.

-

Evaporate the toluene to dryness.

-

-

HPLC Analysis:

-

Reconstitute the dried residue in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the derivatized polyamines using a suitable gradient elution.

-

Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

Quantify the polyamine levels by comparing the peak areas to those of known standards.

-

-

Conclusion

This compound is a compound of significant interest to researchers in the fields of cell biology, oncology, and drug development. Its role as a direct precursor to biologically active polyamines places it at the center of investigations into cell growth, proliferation, and survival. The dysregulation of polyamine metabolism in cancer has solidified its importance as a tool to probe the intricacies of oncogenic signaling pathways, including the PI3K/AKT and Wnt/β-catenin cascades. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the multifaceted effects of this compound. A thorough understanding of the properties and biological functions of this compound will undoubtedly continue to fuel discoveries and the development of novel therapeutic strategies.

References

- 1. Cadaverine, a metabolite of the microbiome, reduces breast cancer aggressiveness through trace amino acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt and Erk1/2 activate the ornithine decarboxylase/polyamine system in cardioprotective ischemic preconditioning in rats: the role of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyamine Metabolism Is Sensitive to Glycolysis Inhibition in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyamine production is downstream and upstream of oncogenic PI3K signalling and contributes to tumour cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cadaverine supplementation during a chronic exposure to difluoromethylornithine allows an overexpression, but prevents gene amplification, of ornithine decarboxylase in L1210 mouse leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of 1,5-Pentanediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,5-Pentanediamine dihydrochloride (B599025) (also known as Cadaverine dihydrochloride). The information presented is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key physical property determinations.

Core Physical and Chemical Properties

1,5-Pentanediamine dihydrochloride is the hydrochloride salt of 1,5-Pentanediamine, a biogenic amine.[1] It typically presents as a white to light yellow crystalline powder.[2][3] This salt form enhances its water solubility, making it suitable for various biochemical applications.[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of 1,5-Pentanediamine dihydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₆Cl₂N₂ | [2][4] |

| Molecular Weight | 175.10 g/mol | [5][6] |

| Melting Point | 260-262 °C | [2][4][5][7][8] |

| Density | 1.03 g/mL at 20 °C | [2][4][8] |

| Water Solubility | Almost transparent | [2][3][4][8] |

| Appearance | White to light yellow powder to crystal | [2][3] |

| Storage Temperature | 2-8°C | [2][4][8] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of 1,5-Pentanediamine dihydrochloride are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of 1,5-Pentanediamine dihydrochloride can be determined using a capillary melting point apparatus.[9]

Materials:

-

1,5-Pentanediamine dihydrochloride sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

Procedure:

-

Ensure the 1,5-Pentanediamine dihydrochloride sample is completely dry. If necessary, dry the sample under vacuum.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Use a spatula to crush the sample into a fine powder.

-

Load a capillary tube by pressing the open end into the powdered sample until a small amount of material is in the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[10]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to approximately 20°C below the expected melting point (around 240°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

For accuracy, repeat the determination with two more samples.

Determination of Aqueous Solubility

A qualitative and semi-quantitative determination of the solubility of 1,5-Pentanediamine dihydrochloride in water can be performed as follows.

Materials:

-

1,5-Pentanediamine dihydrochloride sample

-

Distilled or deionized water

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated cylinder or pipette

Procedure:

-

Weigh a specific amount of 1,5-Pentanediamine dihydrochloride (e.g., 100 mg) and place it into a clean, dry test tube.

-

Add a specific volume of distilled water (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture for 60 seconds using a vortex mixer or by stirring with a glass rod.[11]

-

Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration. The solution should appear clear and transparent.[2][4]

-

If the solid has not completely dissolved, incrementally add more water (e.g., in 0.5 mL portions), agitating after each addition, until the solid fully dissolves. Record the total volume of water required.

-

This information can be used to describe the solubility qualitatively (e.g., very soluble, soluble, sparingly soluble) or semi-quantitatively (e.g., >100 mg/mL).

Logical Workflow for Compound Characterization

The determination of physical properties is a fundamental step in the characterization and identification of a chemical compound. The following diagram illustrates a logical workflow for this process.

References

- 1. CAS 1476-39-7: 1,5-Diaminopentane dihydrochloride [cymitquimica.com]

- 2. This compound CAS#: 1476-39-7 [m.chemicalbook.com]

- 3. This compound | 1476-39-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. lookchem.com [lookchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 1,5-Pentanediamine, dihydrochloride - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound - 10mM in DMSO prefix CAS No. 1476-39-7 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]

- 8. PENTAMETHYLENEDIAMINE DIHYDROCHLORIDE [chembk.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ws [chem.ws]

Cadaverine as a Precursor for Polyamine Biosynthesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Polyamines are essential polycationic molecules vital for cellular growth, differentiation, and survival. The canonical pathway for polyamine biosynthesis, originating from ornithine, is well-documented. However, an alternative pathway utilizing the diamine cadaverine (B124047), a product of lysine (B10760008) decarboxylation, is gaining recognition. This guide provides a detailed technical overview of this alternative route, summarizing the core biochemical transformations, presenting quantitative enzymatic data, detailing relevant experimental protocols, and illustrating the associated pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the nuances of polyamine metabolism.

Introduction to Polyamine Metabolism

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are crucial for a multitude of cellular functions. Their intracellular levels are meticulously controlled through biosynthesis, catabolism, and transport. In the primary mammalian biosynthetic pathway, ornithine is decarboxylated by ornithine decarboxylase (ODC) to yield putrescine. Subsequently, spermidine synthase and spermine synthase catalyze the transfer of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to putrescine and spermidine, respectively, to form the higher polyamines.

The Alternative Pathway: Lysine to Cadaverine

An alternative route for polyamine synthesis begins with the amino acid lysine. Lysine is decarboxylated by lysine decarboxylase (LDC) to form cadaverine (1,5-diaminopentane).[1][2][3] This pathway is well-established in bacteria and plants and is also observed in mammalian cells, particularly under conditions where the primary pathway is inhibited or overwhelmed.[4][5]

Enzymatic Conversion of Cadaverine to Higher Polyamines

The key enzymes in the canonical polyamine pathway exhibit a degree of substrate promiscuity, enabling them to process cadaverine.

-

Spermidine Synthase (SpdS): This enzyme can utilize cadaverine as an aminopropyl acceptor instead of its preferred substrate, putrescine.[4] This reaction yields N-(3-aminopropyl)cadaverine.[2][3][4]

-

Spermine Synthase (SpmS): Similarly, spermine synthase can act on N-(3-aminopropyl)cadaverine to produce NN'-bis(3-aminopropyl)cadaverine.[4]

The formation of these cadaverine-derived polyamine analogues has been confirmed in transformed mouse fibroblasts when putrescine synthesis was blocked, demonstrating the physiological relevance of this pathway.[4]

The efficiency of spermidine synthase with cadaverine is significantly lower than with putrescine. The Michaelis constant (Kₘ) for cadaverine is much higher, indicating a lower binding affinity, and the maximum reaction velocity (Vmax) is reduced.[4] This suggests that under normal physiological conditions, the conversion of putrescine is strongly favored. However, if lysine and cadaverine concentrations are elevated, this alternative pathway can become significant.

Table 1: Comparative Substrate Specificity of Rat Spermidine Synthase

| Substrate | Relative Reaction Rate (at 1mM) | Key Findings |

| Putrescine | 100% | The preferred, primary substrate. |

| Cadaverine | 10% | A viable but less efficient substrate.[4] |

| 1,3-Diaminopropane | 2% | Very poor substrate activity.[4] |

Experimental Protocols

This protocol outlines a method to measure and compare the enzymatic activity of spermidine synthase with putrescine versus cadaverine. The assay quantifies the production of 5'-methylthioadenosine (MTA), a co-product of the aminopropyl transfer reaction.

A. Materials and Reagents

-

Purified recombinant spermidine synthase (hSpdS)

-

Substrates: Putrescine dihydrochloride, Cadaverine dihydrochloride

-

Co-substrate: Decarboxylated S-adenosylmethionine (dcSAM)

-

Assay Buffer: 100 mM Sodium Phosphate (B84403), pH 7.5

-

Inhibitor (optional control): Decarboxylated S-adenosylhomocysteine (dcSAH)

-

Detection System: HPLC or a fluorescence-based kit for MTA/polyamine detection.[6]

B. Procedure

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), a fixed concentration of dcSAM (e.g., 50 µM), and the amine substrate. For substrate comparison, create parallel setups with varying concentrations of putrescine or cadaverine (e.g., from 10 µM to 1 mM).

-

Enzyme Preparation: Dilute the purified spermidine synthase in assay buffer to a working concentration that ensures a linear reaction rate for the desired time period (e.g., 10-60 minutes).

-

Initiation: Pre-warm the reaction mixtures to 37°C. Initiate the reaction by adding the diluted enzyme to each tube.

-

Incubation: Incubate the reactions at 37°C for a fixed time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a quenching agent, such as perchloric acid, or by heat inactivation (e.g., 95°C for 5 minutes).

-

Product Quantification:

-

HPLC Method: Analyze the reaction mixture using reverse-phase HPLC to separate and quantify the amount of MTA produced.

-

Fluorescence Method: Use a commercial fluorescence-based assay kit that detects the formation of the polyamine product. This often involves derivatization of the primary amine groups.[6]

-

-

Data Analysis: Calculate the initial reaction velocities from the amount of product formed over time. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax values for both putrescine and cadaverine.

Visualization of Pathways and Workflows

The following diagrams illustrate the biochemical pathway and the experimental logic.

Caption: Canonical vs. Alternative Polyamine Biosynthesis Pathways.

Caption: Logical workflow for comparing enzyme kinetics with different substrates.

Implications for Drug Development

The existence of this alternative biosynthetic route has critical implications for therapeutic strategies that target polyamine metabolism, particularly in cancer treatment.

-

Mechanism of Resistance: ODC inhibitors, such as Eflornithine (DFMO), are used to deplete cellular polyamines and inhibit cell growth. However, cells might circumvent this blockade by upregulating the lysine-to-cadaverine pathway, thereby producing functional polyamine analogues and developing resistance to the drug.[4][5]

-

Novel Therapeutic Targets: The enzymes in this alternative pathway, such as lysine decarboxylase (LDC), could represent novel targets. A dual-inhibitor strategy targeting both ODC and LDC might prove more effective in achieving comprehensive polyamine depletion.

-

Spermidine Synthase Inhibition: Developing SpdS inhibitors that can block the binding of both putrescine and cadaverine is another potential therapeutic avenue. Understanding the structural basis of SpdS's substrate promiscuity is key to designing such broad-spectrum inhibitors.[7][8]

Conclusion

Cadaverine serves as a viable, albeit less efficient, precursor for the synthesis of higher polyamines through the promiscuous activity of canonical pathway enzymes like spermidine synthase. This alternative route highlights the metabolic plasticity of cells and represents a potential mechanism of resistance to therapies targeting the primary polyamine biosynthesis pathway. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug developers aiming to effectively modulate polyamine metabolism for therapeutic benefit.

References

- 1. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cadaverine’s Functional Role in Plant Development and Environmental Response [frontiersin.org]

- 3. Cadaverine’s Functional Role in Plant Development and Environmental Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specificity of mammalian spermidine synthase and spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyamine starvation causes accumulation of cadaverine and its derivatives in a polyamine-dependent strain of Chinese-hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 1,5-Diaminopentane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diaminopentane, commonly known as cadaverine (B124047), is a biogenic amine that plays a crucial role in various biological processes. Its dihydrochloride (B599025) salt, 1,5-diaminopentane dihydrochloride, is a stable, water-soluble form that is frequently utilized in research and industrial applications, including as a building block for polymers and in the study of polyamine metabolism. This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

This compound is the product of the reaction of 1,5-diaminopentane with two molar equivalents of hydrochloric acid.[1] This salt formation enhances the compound's stability and solubility in aqueous solutions, making it suitable for a wide range of experimental conditions.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₆Cl₂N₂ | [1][2] |

| Molecular Weight | 175.10 g/mol | [1][2] |

| CAS Number | 1476-39-7 | [1] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 260-262 °C (literature) | [1] |

| Water Solubility | Almost transparent | [3] |

| SMILES | C(CCN)CCN.Cl.Cl | [2] |

| InChI | InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H | [2] |

Crystallographic Structure

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. A study on the monohydrate form (NH₃⁺(CH₂)₅NH₃⁺·2Cl⁻·H₂O) revealed a monoclinic crystal system with the space group P2.[4] The asymmetric unit of the crystal contains two molecules of cadaverine, four chloride ions, and two partially disordered water molecules.[4] Both cadaverine molecules adopt an all-trans conformation, although the carbon backbones are slightly bent.[4]

A notable feature of the crystal structure is the presence of water channels running along the b-axis, situated between the concave surfaces of the bent cadaverine molecules.[4] The crystal is stabilized by a network of N-H···Cl hydrogen bonds.

Table of Crystallographic Data for this compound Monohydrate [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2 |

| a | 11.814(2) Å |

| b | 4.517(2) Å |

| c | 20.370(3) Å |

| β | 106.56(1)° |

| Volume | 1041.9(2) ų |

| Z | 4 |

| Calculated Density (Dx) | 1.218 g/cm³ |

Due to the limitations of the available search results, specific bond lengths and angles from the crystallographic study could not be extracted. For precise atomic coordinates, bond lengths, and angles, researchers are directed to the original publication.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and elucidating the structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the different methylene (B1212753) protons in the pentane (B18724) chain and the protons of the ammonium (B1175870) groups. The chemical shifts will be influenced by the electron-withdrawing effect of the -NH₃⁺ groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pentane backbone. The carbons closer to the ammonium groups (C1 and C5) will be shifted further downfield compared to the central carbon (C3). A predicted ¹³C NMR spectrum in D₂O shows peaks for the different carbon environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides information about its functional groups and vibrational modes. Key expected absorptions include:

-

N-H stretching: Broad bands in the region of 3000-3200 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium groups.

-

C-H stretching: Absorptions in the 2800-3000 cm⁻¹ range due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups.

-

N-H bending: Bands around 1500-1600 cm⁻¹ attributed to the bending vibrations of the N-H bonds.

-

C-N stretching: Vibrations in the fingerprint region that confirm the presence of the carbon-nitrogen bonds.

Mass Spectrometry (MS)

Mass spectrometry of this compound will typically show the molecular ion of the free base, cadaverine (C₅H₁₄N₂), upon ionization. The mass spectrum of cadaverine has a molecular ion peak at m/z 102.[5] Fragmentation patterns would involve the characteristic cleavage of aliphatic amines.

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of 1,5-diaminopentane is the decarboxylation of L-lysine. The resulting free base can then be converted to the dihydrochloride salt.

Protocol for Synthesis of 1,5-Diaminopentane and Conversion to Dihydrochloride Salt [6]

-

Reactant Preparation: In a round-bottom flask, combine L-lysine hydrochloride with a suitable base (e.g., sodium bicarbonate).

-

Thermal Decarboxylation: Heat the mixture under distillation to induce decarboxylation, which will be evidenced by the evolution of carbon dioxide gas. Continue heating until the reaction is complete.

-

Extraction of Cadaverine: After cooling, extract the crude cadaverine from the reaction mixture using an appropriate solvent.

-

Purification: Purify the crude cadaverine by distillation.

-

Salt Formation: Dissolve the purified 1,5-diaminopentane in a suitable solvent and bubble hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid.

-

Crystallization: The this compound will precipitate out of the solution. Collect the crystals by filtration and dry them under vacuum.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.

General Protocol for Crystal Growth of an Amine Dihydrochloride Salt

-

Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., water or a water/ethanol mixture) with gentle heating to achieve saturation.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a vibration-free environment. This can be achieved by covering the container with a perforated film.

-

Vapor Diffusion: Alternatively, place the saturated solution in a small open vial inside a larger sealed container with a less polar "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and promoting crystal growth.

-

Crystal Mounting: Once suitable single crystals have formed, carefully mount a crystal on a goniometer head for data collection.

-

Data Collection and Structure Refinement: Collect the diffraction data using an X-ray diffractometer and process the data to solve and refine the crystal structure.

Logical Relationships and Workflows

The following diagram illustrates the workflow from synthesis to structural elucidation of this compound.

Caption: From synthesis to structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, integrating crystallographic, spectroscopic, and physicochemical data. The provision of experimental protocols and a visual workflow aims to equip researchers, scientists, and drug development professionals with the necessary information for their work with this important compound. A thorough understanding of its structural characteristics is fundamental for its application in materials science, biochemistry, and pharmaceutical research.

References

- 1. This compound | 1476-39-7 [chemicalbook.com]

- 2. Cadaverine dihydrochloride | C5H16Cl2N2 | CID 80282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1476-39-7 [m.chemicalbook.com]

- 4. Crystal structure of cadaverine dihydrochloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cadaverine | C5H14N2 | CID 273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Metabolic Pathway of Cadaverine in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadaverine (B124047), a five-carbon diamine, plays a critical role in bacterial physiology, contributing to acid stress resistance, and serving as a precursor for polyamine synthesis. In recent years, it has also emerged as a valuable platform chemical for the production of bio-based polymers. Understanding the intricate metabolic network governing cadaverine biosynthesis and catabolism in bacteria is paramount for harnessing its potential in industrial biotechnology and for developing novel antimicrobial strategies. This technical guide provides an in-depth exploration of the core metabolic pathways of cadaverine in bacteria, with a focus on model organisms such as Escherichia coli and Pseudomonas sp.. It summarizes key quantitative data, details experimental protocols for studying this pathway, and presents visual diagrams of the involved molecular processes.

Introduction

Cadaverine, or 1,5-diaminopentane, is a biogenic amine produced through the decarboxylation of the amino acid L-lysine.[1][2] In bacteria, its production is a key component of the acid stress response, where the consumption of a proton during its synthesis helps to maintain a neutral intracellular pH in acidic environments.[1] The primary enzyme responsible for this conversion is lysine (B10760008) decarboxylase. Bacteria typically possess two isozymes: an inducible form (CadA) and a constitutive form (LdcC).[2][3] The regulation of cadaverine metabolism is tightly controlled, primarily at the transcriptional level, in response to environmental cues such as low pH, anaerobiosis, and the availability of lysine.[4][5][6][7][8] This guide will delve into the molecular details of these processes.

Cadaverine Biosynthesis

The primary route for cadaverine biosynthesis in bacteria is the single-step decarboxylation of L-lysine, a reaction catalyzed by lysine decarboxylase (LDC).[1][2]

Lysine Decarboxylase Isozymes: CadA and LdcC

Escherichia coli possesses two distinct lysine decarboxylases:

-

CadA: This is the inducible form of the enzyme, encoded by the cadA gene, which is part of the cadBA operon.[2][9] Its expression is significantly upregulated under conditions of acidic stress (low external pH), the presence of external lysine, and anaerobic conditions.[4][5][7][8] CadA exhibits optimal activity at a lower pH (around 5.6) and possesses greater thermal stability compared to LdcC.[2]

-

LdcC: This is the constitutive lysine decarboxylase, encoded by the ldcC gene.[2][3] It functions under more neutral pH conditions, with an optimal activity around pH 7.6.[2]

The DNA and amino acid sequences of CadA and LdcC share approximately 68% and 69% identity, respectively.[2]

The cadBA Operon and its Regulation

The biosynthesis of cadaverine under acid stress is primarily controlled by the cadBA operon.[4][5] This operon consists of two key genes:

-

cadB : Encodes a lysine/cadaverine antiporter. This membrane protein facilitates the exchange of extracellular lysine for intracellularly produced cadaverine, a crucial step in the acid stress response.[9][10]

Regulation of the cadBA operon is mediated by the membrane-bound transcriptional activator, CadC .[2] CadC acts as a sensor for both external low pH and the presence of lysine, integrating these signals to control the transcription of the cadBA operon.[2][11]

Cadaverine Catabolism

While extensively studied for its role in acid stress, bacteria can also utilize cadaverine as a carbon and nitrogen source.[12][13] Pseudomonas species, in particular, have demonstrated robust pathways for cadaverine degradation.[12][13][14]

In Pseudomonas aeruginosa, the catabolism of cadaverine proceeds through the γ-glutamylation pathway.[15] This pathway involves a series of enzymatic reactions that convert cadaverine into intermediates that can enter central metabolism. The initial steps involve the conversion of cadaverine to 5-aminovalerate (DAVA).[12]

Recent studies in Pseudomonas putida have revealed specific gene expression patterns in response to cadaverine, suggesting a complex and regulated catabolic process. For instance, the gene spuC2, encoding a putrescine-pyruvate aminotransferase, appears to be exclusively induced by cadaverine.[14][16]

Quantitative Data on Cadaverine Metabolism

The following tables summarize key quantitative parameters related to the enzymes and transport systems involved in cadaverine metabolism.

Table 1: Kinetic Properties of Lysine Decarboxylases

| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Km for Lysine (mM) | Vmax (µM/min) | Reference |

| CadA | Vibrio vulnificus | 6.0 | 37 | 0.45 ± 0.05 | 9.45 ± 0.24 | [17] |

| CadA (free) | Escherichia coli | 6.0 | 60 | - | - | |

| CadA (CLEA) | Escherichia coli | 6.0 | 55 | - | - | |

| LdcC | Escherichia coli | ~7.6 | - | - | - | [2] |

Table 2: Cadaverine Transport Kinetics

| Transporter | Organism | Activity | Km for Cadaverine (µM) | Reference |

| CadB | Escherichia coli | Uptake | 20.8 | [10] |

| CadB | Escherichia coli | Excretion | 303 | [10] |

Table 3: Engineered Bacterial Strains for Cadaverine Production

| Strain | Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Reference |

| Engineered E. coli | Co-culture system | 28.5 | - | [18] |

| Engineered E. coli | Fed-batch culture | 58.7 | 0.396 | [18] |

| Engineered C. glutamicum | Fed-batch from xylose | 103 | 0.32 | [2] |

| E. coli whole-cell biocatalyst | Overexpression of ldcC | 133.7 | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of cadaverine metabolism.

Assay for Lysine Decarboxylase (LDC) Activity

Several methods are available for determining LDC activity. A common approach is a spectrophotometric assay based on the chemical derivatization of cadaverine.[1]

Protocol: Spectrophotometric Assay using 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) [19][20]

-

Reaction Setup:

-

Prepare a reaction mixture containing the substrate L-lysine and the enzyme source (e.g., purified LDC or cell lysate) in an appropriate buffer (e.g., phosphate (B84403) buffer at the optimal pH for the enzyme).

-

Incubate the reaction at the optimal temperature (e.g., 37°C).

-

-

Sampling and Reaction Termination:

-

At specific time points, withdraw aliquots of the reaction mixture and add them to a stop solution (e.g., a solution that drastically changes the pH to inactivate the enzyme).

-

-

Derivatization:

-

Add 2,4,6-trinitrobenzenesulfonic acid (TNBS) to the samples. TNBS reacts with the primary amines of both lysine and cadaverine, forming TNP-lysine and TNP-cadaverine adducts.

-

-

Extraction:

-

TNP-lysine is water-soluble, while TNP-cadaverine is soluble in organic solvents like toluene (B28343).

-

Add toluene to the samples and vortex vigorously to extract the TNP-cadaverine into the organic phase.

-

-

Quantification:

-

Separate the toluene phase and measure its absorbance at 340 nm using a spectrophotometer.

-

The absorbance is proportional to the amount of cadaverine produced.

-

Quantification of Cadaverine in Bacterial Cultures

High-performance liquid chromatography (HPLC) is a widely used and accurate method for quantifying polyamines like cadaverine in biological samples.[21][22]

Protocol: HPLC Analysis of Cadaverine

-

Sample Preparation:

-

Centrifuge the bacterial culture to pellet the cells. The supernatant can be analyzed for extracellular cadaverine.

-

For intracellular cadaverine, the cell pellet needs to be lysed (e.g., by sonication or chemical lysis) and the cell debris removed by centrifugation.

-

Proteins in the sample should be precipitated (e.g., with perchloric acid) and removed by centrifugation.

-

-

Derivatization:

-

Polyamines are often derivatized to enhance their detection. Common derivatizing agents include dansyl chloride or o-phthalaldehyde (B127526) (OPA).

-

-

HPLC Separation:

-

Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

-

Use a gradient of appropriate mobile phases (e.g., acetonitrile (B52724) and water) to separate the different polyamines.

-

-

Detection and Quantification:

-

Detect the derivatized polyamines using a fluorescence or UV detector.

-

Quantify the amount of cadaverine by comparing the peak area to a standard curve generated with known concentrations of cadaverine.

-

Conclusion

The metabolic pathway of cadaverine in bacteria is a finely tuned system that is integral to their survival and adaptation. A thorough understanding of the enzymes, regulatory networks, and transport mechanisms involved is crucial for both fundamental microbiology and applied biotechnology. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of cadaverine metabolism or to engineer robust microbial cell factories for the sustainable production of this valuable chemical. Future research in this area will likely focus on elucidating the metabolic pathways in a wider range of bacterial species and on applying systems and synthetic biology approaches to optimize cadaverine production.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in Cadaverine Bacterial Production and Its Applications [engineering.org.cn]

- 3. mdpi.com [mdpi.com]

- 4. Regulation of the Escherichia coli cad operon: location of a site required for acid induction [ouci.dntb.gov.ua]

- 5. [PDF] Regulation of the Escherichia coli cad operon: location of a site required for acid induction | Semantic Scholar [semanticscholar.org]

- 6. Regulation of lysine decarboxylase activity in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the Escherichia coli cad operon: location of a site required for acid induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the Escherichia coli cad operon: location of a site required for acid induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Linkage between the bacterial acid stress and stringent responses: the structure of the inducible lysine decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Excretion and uptake of cadaverine by CadB and its physiological functions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of expression of the Escherichia coli cad operon as a function of pH and lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Catabolism of biogenic amines in Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Specific Gene Expression in Pseudomonas Putida U Shows New Alternatives for Cadaverine and Putrescine Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Biochemical Characterization and Phylogenetic Analysis of the Virulence Factor Lysine Decarboxylase From Vibrio vulnificus [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Video: An Assay for Measuring the Activity of Escherichia coli Inducible Lysine Decarboxyase [jove.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Identification, Chemical Synthesis, and Biological Functions of Unusual Polyamines Produced by Extreme Thermophiles | Springer Nature Experiments [experiments.springernature.com]

- 22. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

Methodological & Application

Application Notes and Protocols for Polyamide Synthesis Using 1,5-Diaminopentane Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diaminopentane, also known as cadaverine (B124047), is a versatile bio-based monomer that serves as a crucial building block for a range of high-performance polyamides, commonly referred to as the Polyamide 5,X (PA 5,X) series.[1][2] These polymers are gaining significant attention as sustainable alternatives to their petroleum-based counterparts due to their excellent mechanical strength, thermal stability, and, in some cases, enhanced properties like moisture absorption and dyeability.[1][3]